
5-Bromo-2-méthoxypyridin-3-amine
Vue d'ensemble
Description
“5-Bromo-2-methoxypyridin-3-amine” is a chemical compound with the empirical formula C6H7BrN2O . It has a molecular weight of 203.04 . This compound is typically in liquid form .
Molecular Structure Analysis
The SMILES string for “5-Bromo-2-methoxypyridin-3-amine” is COc1ncc(Br)cc1N . This provides a textual representation of the compound’s structure.
Chemical Reactions Analysis
As mentioned earlier, “5-Bromo-2-methoxypyridin-3-amine” can react with arylboronic acids to produce pyridine derivatives . More specific reaction mechanisms or analyses are not available from the search results.
Physical And Chemical Properties Analysis
“5-Bromo-2-methoxypyridin-3-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, 5-Bromo-2-méthoxypyridin-3-amine est un intermédiaire précieux pour la synthèse de molécules complexes. Il a été utilisé comme un bloc de construction pour le développement d'antagonistes αvβ3 , qui sont des composés qui peuvent inhiber la migration des cellules cancéreuses et la résorption osseuse. De plus, il sert de précurseur pour la création d'antagonistes du récepteur sst 3 de la somatostatine , qui ont des applications thérapeutiques potentielles dans le traitement des tumeurs neuroendocrines.
Science des Matériaux
Ce composé joue un rôle dans la science des matériaux en tant que précurseur pour la synthèse de nouveaux matériaux. Ses dérivés sont utilisés dans la création de polymères haute performance et de revêtements qui présentent des propriétés uniques telles que la résistance à la chaleur et la dégradation chimique .
Synthèse Chimique
This compound: est largement utilisé en synthèse chimique. Il est impliqué dans les réactions de couplage croisé de Suzuki , qui sont essentielles dans la construction de liaisons carbone-carbone, permettant ainsi la synthèse d'un large éventail de composés organiques, notamment les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques.
Chimie Analytique
En chimie analytique, ce composé est utilisé dans le développement de réactifs analytiques et d'étalons. Il est particulièrement important en chromatographie et en spectroscopie pour l'identification et la quantification de diverses substances .
Biochimie
Dans le domaine de la biochimie, This compound est utilisée dans l'étude des interactions enzymatiques et de la synthèse protéique. Il sert de sonde moléculaire pour comprendre les voies biochimiques et le mécanisme d'action de différentes enzymes .
Applications Environnementales
La science de l'environnement bénéficie de l'utilisation de This compound dans la détection et l'analyse des polluants environnementaux. C'est un élément clé dans la synthèse de capteurs et d'essais qui peuvent détecter des substances toxiques dans l'eau et le sol .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It’s hazardous to the respiratory system . The compound is also classified as dangerous with the signal word “Danger” and has several hazard statements including H302, H315, H317, H318, and H335 .
Mécanisme D'action
Target of Action
It is often used as a building block in the synthesis of various pharmaceutical compounds , suggesting that its targets could vary depending on the final compound it is incorporated into.
Mode of Action
It is known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . In these reactions, 5-Bromo-2-methoxypyridin-3-amine could act as a boron reagent, contributing to the formation of new bonds .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxypyridin-3-amine can be influenced by various environmental factors. For instance, its reactivity in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, storage conditions such as temperature and exposure to light can impact its stability .
Propriétés
IUPAC Name |
5-bromo-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOFLFWIISCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660560 | |
| Record name | 5-Bromo-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884495-39-0 | |
| Record name | 5-Bromo-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-bromo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)

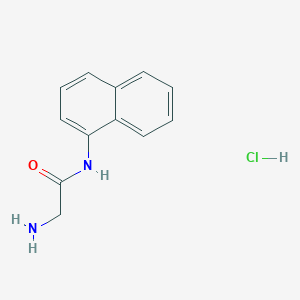
![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)
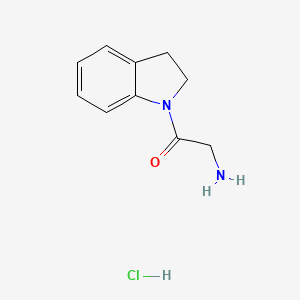
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
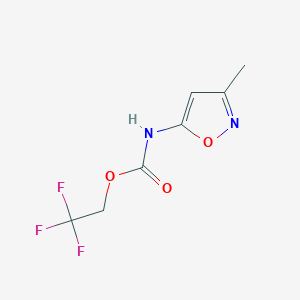

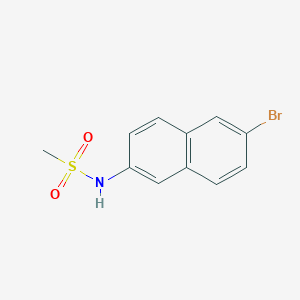
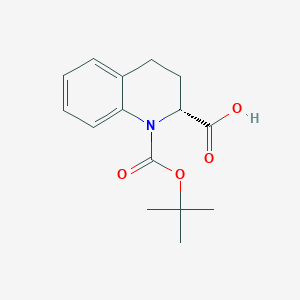


![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)
